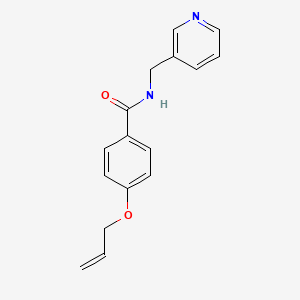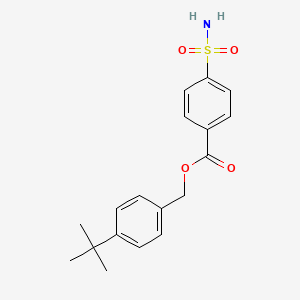
4-(allyloxy)-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
4-(allyloxy)-N-(3-pyridinylmethyl)benzamide, commonly known as APB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of APB involves the selective inhibition of dopamine D2 receptors. This results in a decrease in the activity of dopaminergic neurons in the brain, which in turn affects various physiological and behavioral processes. APB has also been found to have some affinity for serotonin receptors, although its activity on these receptors is much weaker than on dopamine receptors.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the mesolimbic pathway, which is involved in the reward system of the brain. APB has also been found to decrease the locomotor activity of rats, indicating its potential as a tool to study the role of dopamine in motor function. Additionally, APB has been found to have some effects on the cardiovascular system, although the exact mechanism of these effects is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APB has several advantages as a tool for scientific research. It is highly selective for dopamine D2 receptors, which allows for the specific investigation of the role of these receptors in various physiological and behavioral processes. APB is also relatively easy to synthesize and has good stability, which makes it a convenient tool for lab experiments. However, APB has some limitations as well. Its effects on other neurotransmitter systems are not well understood, which may limit its use in certain experiments. Additionally, the exact mechanism of its effects on the cardiovascular system is not well understood, which may limit its use in studies involving this system.
Direcciones Futuras
There are several future directions for the use of APB in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin system. Additionally, APB could be used to investigate the role of dopamine D2 receptors in other diseases, such as depression and anxiety. Further studies could also investigate the potential therapeutic applications of APB in various diseases. Finally, the development of new compounds based on APB could lead to the discovery of novel drugs with improved selectivity and efficacy.
Aplicaciones Científicas De Investigación
APB has been extensively used in scientific research as a tool to study the role of dopamine in the brain. It has been found to selectively inhibit the activity of dopamine D2 receptors, which are involved in the regulation of various physiological and behavioral processes. APB has been used to investigate the role of dopamine D2 receptors in drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
4-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-10-20-15-7-5-14(6-8-15)16(19)18-12-13-4-3-9-17-11-13/h2-9,11H,1,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCGFBCHBACNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4408239.png)
![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)

![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)